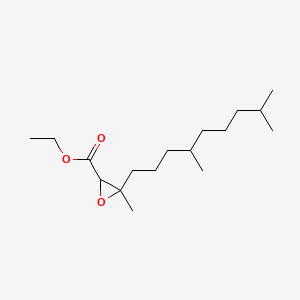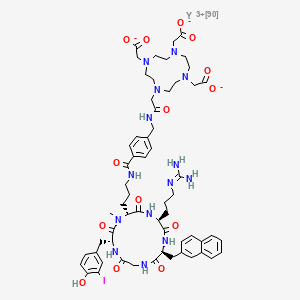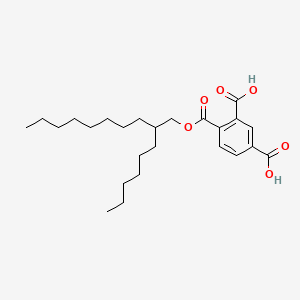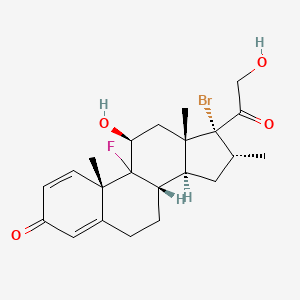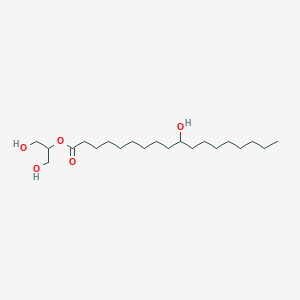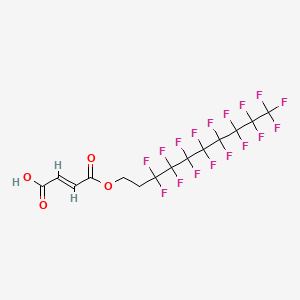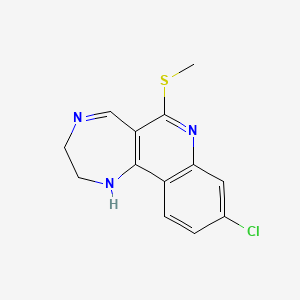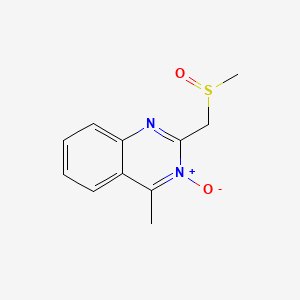
4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a quinazoline core with a methylsulfinylmethyl group and an oxide moiety, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and amines, under acidic or basic conditions.
Introduction of the Methylsulfinylmethyl Group: The methylsulfinylmethyl group can be introduced via nucleophilic substitution reactions using methylsulfinylmethyl halides.
Oxidation: The final step involves the oxidation of the quinazoline derivative to form the 3-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxide moiety back to the parent quinazoline.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the methylsulfinylmethyl group or other positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methylsulfinylmethyl halides, various nucleophiles or electrophiles.
Major Products
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Conversion to the parent quinazoline.
Substitution: Modified quinazoline derivatives with different substituents.
Applications De Recherche Scientifique
4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline 3-oxides: Compounds with similar quinazoline cores and oxide functionalities.
Methylsulfinylmethyl derivatives: Compounds with similar methylsulfinylmethyl groups.
Uniqueness
4-Methyl-2-((methylsulfinyl)methyl)-2,3-dihydroquinazoline 3-oxide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
63362-19-6 |
|---|---|
Formule moléculaire |
C11H12N2O2S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
4-methyl-2-(methylsulfinylmethyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C11H12N2O2S/c1-8-9-5-3-4-6-10(9)12-11(13(8)14)7-16(2)15/h3-6H,7H2,1-2H3 |
Clé InChI |
CNFYIHIULZSPCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=[N+](C(=NC2=CC=CC=C12)CS(=O)C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



